molecular formula C18H14FN3O2 B4501157 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B4501157
M. Wt: 323.3 g/mol
InChI Key: XZLYQORBHDKJBX-UHFFFAOYSA-N
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Description

2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring fused with a phenyl group and a fluorophenyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Scientific Research Applications

2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like toluene or xylene and catalysts such as palladium or rhodium complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide apart is its unique combination of a fluorophenyl group and a pyridazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c19-15-9-5-4-8-14(15)16-10-11-18(24)22(21-16)12-17(23)20-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLYQORBHDKJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
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2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
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2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
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2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
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2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
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2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

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